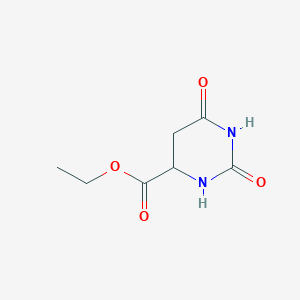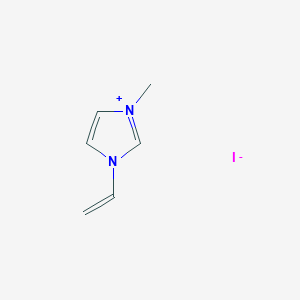![molecular formula C7H13NO B12103111 (1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol](/img/structure/B12103111.png)
(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol” is a bicyclic organic compound with the following structural formula:
This compound
It belongs to the class of azabicyclo compounds and contains three fused rings. The compound’s systematic IUPAC name is “(1R,5R,6R)-8-azabicyclo[3.2.1]octan-3-ol” . Let’s explore its properties and applications further.
Métodos De Preparación
Synthetic Routes: The synthesis of “(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol” involves several routes. One common method is the reduction of a suitable precursor, such as an azabicyclo ketone or an imine. For example, the reduction of an azabicyclo ketone with a chiral reducing agent can yield the desired compound.
Reaction Conditions: The reduction reaction typically employs hydrogen gas (H₂) and a catalyst (e.g., palladium on carbon) under mild conditions. Chiral ligands may be used to control stereochemistry during the reduction.
Industrial Production: While industrial-scale production methods may vary, the synthetic route involving reduction remains a key step. Optimization of reaction conditions and scalability are essential for large-scale production.
Análisis De Reacciones Químicas
Reactivity: “(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol” can undergo various chemical reactions, including:
Oxidation: Oxidation of the alcohol group can yield corresponding ketones or aldehydes.
Substitution: The hydroxyl group can be substituted with other functional groups.
Ring-opening reactions: Cleavage of the bicyclic ring system can lead to open-chain derivatives.
Reduction: Hydrogen gas (H₂) with a suitable catalyst.
Oxidation: Oxidizing agents like chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄).
Substitution: Various nucleophiles (e.g., halides, amines).
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution can lead to various derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a chiral building block in organic synthesis.
- Investigated for its role in asymmetric catalysis.
- Potential applications in drug design due to its unique structure.
- Studied for its interactions with biological receptors.
- Used in the synthesis of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The exact mechanism by which “(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol” exerts its effects depends on its specific application. It may act as a ligand, enzyme inhibitor, or participate in complex biochemical pathways.
Comparación Con Compuestos Similares
“(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol” shares structural features with related compounds, such as:
- “(1R,2R,3R,4S,5R,6R)-8-azabicyclo[3.2.1]octane-1,2,3,4,6-pentol” .
- Other bicyclic alcohols with similar ring systems.
Propiedades
Fórmula molecular |
C7H13NO |
|---|---|
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol |
InChI |
InChI=1S/C7H13NO/c9-7-2-5-1-6(7)4-8-3-5/h5-9H,1-4H2/t5-,6-,7-/m1/s1 |
Clave InChI |
HEZQDMDQUVBDOA-FSDSQADBSA-N |
SMILES isomérico |
C1[C@@H]2C[C@H]([C@H]1CNC2)O |
SMILES canónico |
C1C2CC(C1CNC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Rel-(3ar,4s,6s,7s,7as)-5-(tert-butoxycarbonyl)-2,2-dimethylhexahydro-4,7-methano[1,3]dioxolo[4,5-c]p](/img/structure/B12103050.png)


![[5-acetyloxy-2-(acetyloxymethyl)-6-[2-(3,4-diacetyloxyphenyl)ethoxy]-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-diacetyloxyphenyl)prop-2-enoate](/img/structure/B12103079.png)
![2-{2H,6H-[1,3]dioxolo[4,5-f]indazol-3-yl}acetic acid](/img/structure/B12103089.png)




![tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B12103103.png)


